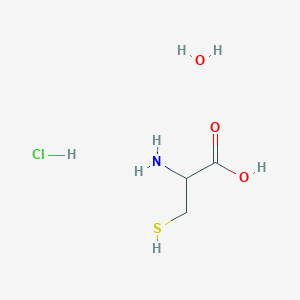
DL-Cysteine hydrochloride
Cat. No. B555959
M. Wt: 157.62 g/mol
InChI Key: IFQSXNOEEPCSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04411840
Procedure details


As starting material there served (RS)-cysteine hydrochloride which was produced by the process of German OS No. 2645748. 140 grams (1 mole) of this material together with 160 grams (4 moles) of sodium hydroxide were dissolved in 1000 ml of water. To this solution there was first added 3 grams of sodium hydrogen sulfide and then in the course of 45 minutes 95 grams (1 mole) of monochloroacetic acid. The temperature of the mixture in the meanwhile was held at 20° C. and after that held for 3 hours at 20° to 30° C. The reaction mixture was subsequently adjusted to a pH of 3.0 by addition of concentrated, aqueous hydrochloric acid. Hereby the S-(carboxymethyl)-(RS)-cysteine separated out. It was filtered off at 10° C. and washed with water until it was free from chloride ions. Then it was dried under reduced pressure at 105° C. The yield was 173 grams, corresponding to 97% based on the cysteine hydrochloride employed. The melting point (decomposition point) of the S-(carboxymethyl)-(RS)-cysteine was 188° to 192° C.
Name
(RS)-cysteine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
material
Quantity
140 g
Type
reactant
Reaction Step Two



Name
sodium hydrogen sulfide
Quantity
3 g
Type
reactant
Reaction Step Three


Name
S-(CARBOXYMETHYL)-(RS)-CYSTEINE
Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]([C:6]([OH:8])=[O:7])[CH2:4][SH:5].[OH-].[Na+].S.[Na].Cl[CH2:14][C:15]([OH:17])=[O:16]>O>[C:15]([CH2:14][S:5][CH2:4][CH:3]([C:6]([OH:8])=[O:7])[NH2:2])([OH:17])=[O:16] |f:0.1,2.3,4.5,^1:11|
|
Inputs


Step One
|
Name
|
(RS)-cysteine hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NC(CS)C(=O)O
|
Step Two
[Compound]
|
Name
|
material
|
|
Quantity
|
140 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
160 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
sodium hydrogen sulfide
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
S.[Na]
|
Step Four
|
Name
|
|
|
Quantity
|
95 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was produced by the process of German OS No
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was held at 20° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was subsequently adjusted to a pH of 3.0 by addition
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
of concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Hereby the S-(carboxymethyl)-(RS)-cysteine separated out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
It was filtered off at 10° C.
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water until it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then it was dried under reduced pressure at 105° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was 188° to 192° C.
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
S-(CARBOXYMETHYL)-(RS)-CYSTEINE
|
|
Type
|
|
|
Smiles
|
C(=O)(O)CSCC(N)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
